N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester]
CAS No.: 42434-14-0
Cat. No.: VC0105946
Molecular Formula: C14H28N2O4
Molecular Weight: 288.38 g/mol
* For research use only. Not for human or veterinary use.
![N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] - 42434-14-0](/images/no_structure.jpg)
Specification
CAS No. | 42434-14-0 |
---|---|
Molecular Formula | C14H28N2O4 |
Molecular Weight | 288.38 g/mol |
IUPAC Name | ethyl 3-[2-[(3-ethoxy-3-oxopropyl)-methylamino]ethyl-methylamino]propanoate |
Standard InChI | InChI=1S/C14H28N2O4/c1-5-19-13(17)7-9-15(3)11-12-16(4)10-8-14(18)20-6-2/h5-12H2,1-4H3 |
Standard InChI Key | AJCQINVXGKXXKG-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CCN(C)CCN(C)CCC(=O)OCC |
Introduction
Chemical Identity and Structural Characteristics
N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] is identified by the CAS Registry Number 42434-14-0 and possesses the molecular formula C14H28N2O4 . This compound has a molecular weight of 288.38 g/mol, which is consistent across chemical databases and research literature . The chemical structure features a symmetrical arrangement with two β-alanine ethyl ester moieties connected by an ethylene bridge, with each nitrogen atom bearing a methyl substituent.
Nomenclature and Identification
The compound is primarily known by its systematic name, though it may appear under different naming conventions in various databases. The identification parameters are summarized in the following table:
Parameter | Value |
---|---|
Systematic Name | N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] |
CAS Registry Number | 42434-14-0 |
Molecular Formula | C14H28N2O4 |
Molecular Weight | 288.38 g/mol |
The structure contains two tertiary amine centers, each connected to an ethyl propanoate group, creating a molecule with potential for coordination chemistry applications due to its electron-donating nitrogen atoms.
Physical and Chemical Properties
The physical state of N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] at room temperature is documented as a yellow oil . This liquid state facilitates its handling in laboratory settings and potential incorporation into reaction mixtures without the need for additional dissolution steps.
Solubility Profile
The compound demonstrates excellent solubility in a range of organic solvents, making it versatile for various synthetic applications. The solubility data is summarized below:
Solvent | Solubility |
---|---|
Acetone | Soluble |
Chloroform | Soluble |
Dichloromethane (DCM) | Soluble |
Dimethyl sulfoxide (DMSO) | Soluble |
Ethyl Acetate | Soluble |
Methanol | Soluble |
This broad solubility profile in both polar and non-polar solvents indicates the compound's amphiphilic nature, likely due to the presence of both hydrophobic alkyl chains and polar ester functionalities .
Synthetic Applications and Uses
The primary documented application of N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] is as an intermediate in the synthesis of penta- and hexacoordinated organotin compounds . This application leverages the compound's ability to act as a multidentate ligand due to its nitrogen donor atoms and potentially its ester oxygen atoms.
Role in Organotin Chemistry
Organotin compounds have significant applications in various fields including:
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Catalysis in organic synthesis
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Polymer stabilization
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Antifouling agents
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Biocidal applications
The specific coordination capabilities of N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] make it valuable for creating organotin complexes with defined geometries and properties. The nitrogen atoms can serve as electron donors to form coordination bonds with tin centers, while the ester groups may provide additional coordination sites or impart specific electronic properties to the resulting complexes .
Structural Relationships and Analogues
Understanding the relationship between N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] and similar compounds provides insight into its chemical behavior and potential applications.
Related β-Alanine Derivatives
Several related compounds share structural similarities with N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester]:
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N-Methyl-N-phenyl-beta-alanine ethyl ester (CAS: H61615.14) is a simpler analogue with a single β-alanine unit and a phenyl substituent instead of an ethylene bridge to another unit .
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β-Alanine, N,N-diethyl-, methylester (CAS: 5351-01-9) contains a different substitution pattern on the nitrogen atom with diethyl groups rather than a methyl and ethylene bridge .
These structural relationships suggest that N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] likely shares some chemical behaviors with these analogues while potentially offering unique coordination properties due to its bidentate nature.
Reactivity and Chemical Behavior
The chemical structure of N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] suggests several potential reaction pathways that may be exploited in synthetic applications.
Comparison with Other Coordination Ligands
To contextualize the utility of N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] in coordination chemistry, it is helpful to compare it with other common ligand systems.
Advantages as a Coordination Ligand
Compared to simple monodentate ligands, the bidentate nature of N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] offers:
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Enhanced chelation capabilities, potentially leading to more stable metal complexes
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Specific geometric constraints that can influence the coordination sphere around metal centers
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Additional functional groups (esters) that may participate in secondary interactions
These properties make it particularly useful in the synthesis of penta- and hexacoordinated organotin compounds where specific geometric arrangements are desired .
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